8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
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Overview
Description
8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound featuring a purine core substituted with a piperazine ring and a dichlorophenyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Dichlorophenyl Group: This step involves the reaction of the piperazine derivative with 3,4-dichlorobenzyl chloride under basic conditions to form the 3,4-dichlorophenylmethylpiperazine intermediate.
Purine Core Synthesis: The purine core is synthesized separately, often starting from xanthine derivatives, and involves alkylation and acylation reactions.
Final Coupling: The final step involves coupling the purine core with the piperazine intermediate under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the dichlorophenyl group, potentially leading to dechlorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of substituted purines and piperazines .
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development .
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers. Its ability to interact with specific receptors and enzymes is of significant interest .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of 8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with various amino acid residues . The purine core is likely involved in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methylxanthine: Similar structure but lacks the prop-2-enyl group.
8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-ethylpurine-2,6-dione: Similar but with an ethyl group instead of prop-2-enyl.
Uniqueness
The presence of the prop-2-enyl group in 8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione provides unique reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N6O2/c1-3-6-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-9-7-26(8-10-27)12-13-4-5-14(21)15(22)11-13/h3-5,11H,1,6-10,12H2,2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDZSFBUPVSGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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